molecular formula C11H11NO3 B2705228 4,6-dimethoxy-1H-indole-3-carbaldehyde CAS No. 1002662-09-0

4,6-dimethoxy-1H-indole-3-carbaldehyde

Cat. No. B2705228
CAS RN: 1002662-09-0
M. Wt: 205.213
InChI Key: PUEFWOMNEXJDKS-UHFFFAOYSA-N
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Description

4,6-dimethoxy-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde . It belongs to the indole family, which are ideal precursors for the synthesis of active molecules . These derivatives are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

New heterocyclic compounds derived from 4,6-Dimethoxy 1H-indole were synthesized . 4,6-Dimethoxy-1H-indole was reacted with chloroacetic acid to produce compound (R1) which was used as a starting material to synthesize pyrazole, isoxazole, and pyrimidine derivatives respectively .


Molecular Structure Analysis

The molecular structure of 4,6-dimethoxy-1H-indole-3-carbaldehyde is a derivative of the indole family, which are known for their diverse functional groups and are found in many natural products like indole alkaloids, fungal, and marine organisms .


Chemical Reactions Analysis

The chemical reactions involving 1H-Indole-3-carbaldehyde and its derivatives, including 4,6-dimethoxy-1H-indole-3-carbaldehyde, are often multicomponent reactions (MCRs) . These reactions offer access to complex molecules and are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, including 4,6-dimethoxy-1H-indole-3-carbaldehyde, possess various biological activities . They have shown potential in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This broad spectrum of biological activities makes indole derivatives an area of interest for researchers.

Antibacterial and Antitumor Agents

New heterocyclic compounds derived from 4,6-dimethoxy-1H-indole have been synthesized and investigated for their antibacterial and antitumor activities . Compounds with an (NH) group demonstrated strong activity against MCF7 cells, with IC50 values ranging between 31.06 - 51.23 µg/mL .

Precursors for Active Molecules

1H-Indole-3-carbaldehyde and its derivatives, including 4,6-dimethoxy-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They offer access to complex molecules through multicomponent reactions (MCRs) .

Reactant for Synthesis of Complex Structures

4,6-Dimethoxy-1H-indole is used as a reactant for acid-catalyzed reactions with ketones, synthesis of pyrrolo [1,2-a]indoles, synthesis of indolo [2,3-c]quinolines, and nitration and oxidative dimerization reactions with nitric acid .

Drug Discovery

The indole unit is recognized as one of the most significant moieties for drug discovery . It has attracted the attention of researchers for generations due to its broad variety of biological and pharmacological properties .

Treatment of High Blood Pressure and Mental Disorders

Indole alkaloids, such as reserpine, are utilized in the treatment of high blood pressure and severe agitation in patients with mental disorders .

Anti-hypertensive Drug

Ajmalicine, an indole alkaloid present in various plants, is an anti-hypertensive drug utilized for the treatment of high blood pressure .

Treatment of Various Kinds of Cancer

Vinblastine, another indole derivative, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

Mechanism of Action

While the specific mechanism of action for 4,6-dimethoxy-1H-indole-3-carbaldehyde is not mentioned in the retrieved papers, it’s known that derivatives of 1H-Indole-3-carbaldehyde play an important role in pathogen defense in cruciferous plants . They are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .

Future Directions

The future directions of research on 4,6-dimethoxy-1H-indole-3-carbaldehyde and its derivatives could involve further exploration of their roles in multicomponent reactions . This could lead to the assembly of pharmaceutically interesting scaffolds . Additionally, their potential applications in synthesizing novel pharmaceuticals and investigating organic reactions could be groundbreaking.

properties

IUPAC Name

4,6-dimethoxy-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-8-3-9-11(10(4-8)15-2)7(6-13)5-12-9/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEFWOMNEXJDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethoxy-1H-indole-3-carbaldehyde

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